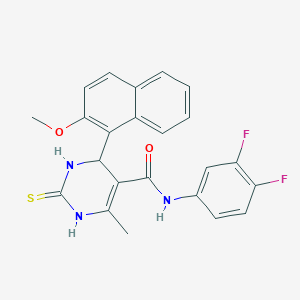![molecular formula C16H13FN2O3 B3965311 2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B3965311.png)
2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol
Descripción general
Descripción
2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol, also known as PDP or PDP1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrazole derivatives and has been found to have potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been found to inhibit the activity of Akt and mTOR, two signaling pathways that are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to induce apoptosis in cancer cells and protect neuronal cells from oxidative stress and apoptosis. Additionally, this compound has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol has several advantages for lab experiments. It is a synthetic compound that can be easily obtained in pure form. This compound has been extensively studied, and its synthesis method has been optimized. It has been found to have potential therapeutic properties, making it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Direcciones Futuras
There are several future directions for the study of 2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. This compound could be further developed as a potential therapeutic agent for the treatment of inflammation, cancer, and neurodegenerative diseases. Additionally, the synthesis of this compound could be optimized to improve its yield and purity. Further studies could also be conducted to investigate the potential of this compound as a diagnostic tool for the detection of cancer and other diseases.
Aplicaciones Científicas De Investigación
2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been found to protect neuronal cells from oxidative stress and apoptosis.
Propiedades
IUPAC Name |
2-[4-(2-fluorophenoxy)-1H-pyrazol-5-yl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-21-10-6-7-11(13(20)8-10)16-15(9-18-19-16)22-14-5-3-2-4-12(14)17/h2-9,20H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAICTDRNGLWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B3965237.png)

![propyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B3965250.png)
![1-(methylamino)-4-{[3-(trifluoromethyl)phenyl]amino}anthra-9,10-quinone](/img/structure/B3965253.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3965269.png)
![1-ethyl-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3965271.png)
![4-[(cyclohexylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3965290.png)
![4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965297.png)
![4-[(3S*,4S*)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-4-oxo-1-phenylbutan-1-one](/img/structure/B3965298.png)



![6-amino-4-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965330.png)
![2-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3965335.png)